

literature review of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Cat. No.: B1421494

[Get Quote](#)

An In-depth Technical Guide to **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid**: Synthesis, Reactivity, and Applications

Abstract

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is a versatile, chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with strategically placed functional groups—a secondary alcohol, a carboxylic acid, and a protected amine—makes it an invaluable intermediate for the synthesis of complex molecular architectures. The carboxybenzyl (Cbz) protecting group provides robust shielding of the nitrogen atom, allowing for selective modifications at other positions. This guide provides a comprehensive review of the compound's synthesis, stereochemical considerations, key chemical transformations, and its application as a precursor for pharmacologically active agents, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction: A Scaffold of Pharmaceutical Importance

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals^[1]. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for engaging with biological targets. **1-Cbz-5-**

Hydroxypiperidine-3-carboxylic Acid capitalizes on this core structure, enhancing its synthetic utility with three distinct functional groups.

- The Piperidine Core: Provides a stable, three-dimensional framework.
- The Carboxylic Acid (C3): Acts as a handle for amide bond formation, esterification, or introduction of other functional groups.
- The Hydroxyl Group (C5): Can be oxidized to a ketone, used as a nucleophile, or serve as a hydrogen bond donor in molecular interactions.
- The Cbz Protecting Group (N1): The carboxybenzyl group is a widely used protecting group for amines due to its stability under various reaction conditions and its clean removal via catalytic hydrogenation^[2]. This ensures the piperidine nitrogen does not interfere with reactions targeting the acid or alcohol moieties^[1].

This combination of features makes the title compound a powerful intermediate for constructing chemical libraries and synthesizing targeted drug candidates for high-throughput screening^[1].

Physicochemical Properties

A summary of the key identifiers and properties for **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid** is presented below.

Property	Value	Reference(s)
Chemical Name	5-hydroxy-1-(phenylmethoxycarbonyl)piperidine-3-carboxylic acid	[3][4]
CAS Number	1095010-46-0	[3][4][5]
Alternate CAS	681482-19-9	[6]
Molecular Formula	C14H17NO5	[3][5][6]
Molecular Weight	279.29 g/mol	[3][6]
Appearance	Typically a white to off-white solid	N/A
Storage	Sealed in a dry environment at room temperature is recommended	[3]

Synthesis and Stereochemistry

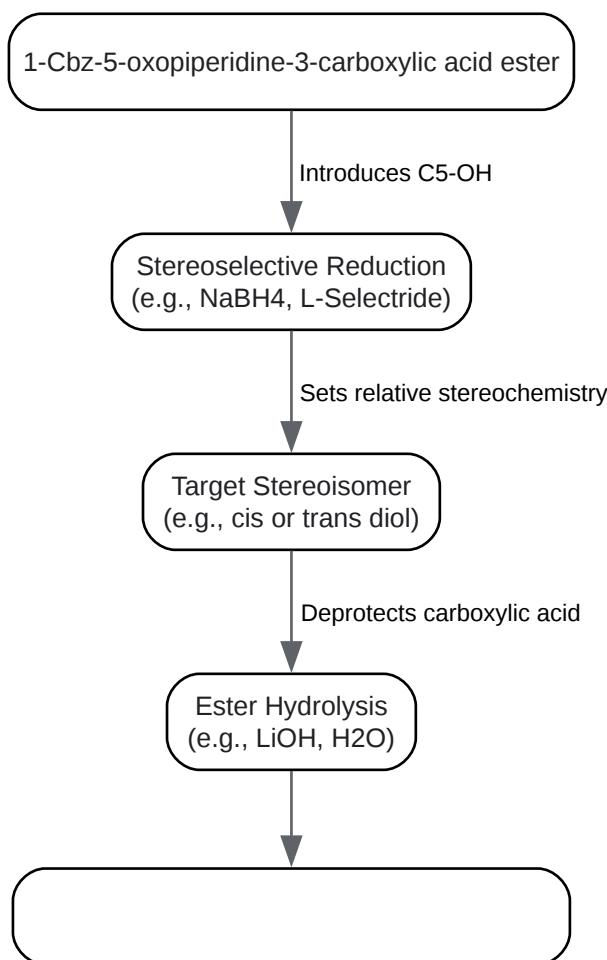
The synthesis of **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid** presents a significant stereochemical challenge, as it possesses two chiral centers at the C3 and C5 positions. This gives rise to four possible stereoisomers: (3R, 5S), (3S, 5R), (3R, 5R), and (3S, 5S). As biological activity is often highly dependent on absolute stereochemistry, stereocontrolled synthesis or efficient resolution of enantiomers is paramount.

General Synthetic Approach

A common conceptual pathway to substituted piperidines involves the modification of a pre-formed piperidine ring, often starting from a piperidone derivative. A plausible, albeit generalized, synthesis can be envisioned as follows:

- Starting Material: A suitable starting point is 1-Benzyl-3-piperidone hydrochloride.
- Cyanohydrin Formation: Reaction with a cyanide source (e.g., potassium cyanide) under acidic conditions can introduce the cyano and hydroxyl groups at the 3-position[7].

- Hydrolysis: Acid-catalyzed hydrolysis of the nitrile group converts it into the desired carboxylic acid[7].
- Protecting Group Exchange: The N-benzyl group can be replaced with the N-Cbz group. This typically involves debenzylation via catalytic hydrogenation followed by reaction with benzyl chloroformate under basic conditions.
- Hydroxylation: Introduction of the hydroxyl group at the C5 position would require a separate, stereocontrolled step, potentially via oxidation and subsequent stereoselective reduction.



[Click to download full resolution via product page](#)

Caption: A conceptual synthetic workflow.

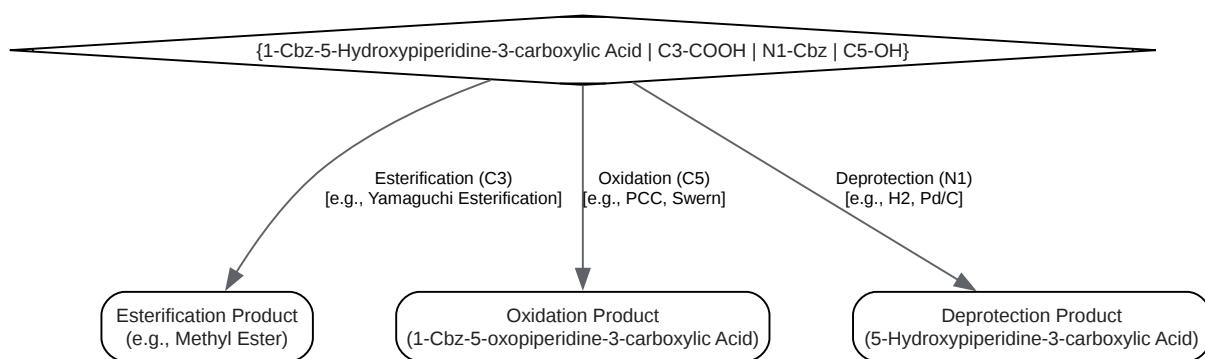
Chiral Resolution

Given the difficulty of achieving perfect stereocontrol in de novo synthesis, chiral resolution is a common industrial strategy. This involves separating a racemic or diastereomeric mixture of the final compound or a key intermediate.

- **Diastereomeric Salt Formation:** The carboxylic acid moiety allows for the formation of diastereomeric salts with a chiral amine resolving agent[8]. The differing solubilities of these salts allow for their separation by fractional crystallization.
- **Enantioselective Chromatography:** Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers, providing access to highly pure stereoisomers[9][10].

Key Chemical Transformations

The utility of **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid** as a building block stems from the orthogonal reactivity of its functional groups.



[Click to download full resolution via product page](#)

Caption: Key transformations of the core molecule.

Esterification of the Carboxylic Acid

Protecting the carboxylic acid as an ester is often a necessary first step before subsequent reactions, such as modifying the hydroxyl group or coupling with other molecules.

Rationale: Standard esterification methods like Fischer esterification (acid and alcohol) can be harsh. Milder, more sophisticated methods are preferred to avoid side reactions. The Yamaguchi esterification is an excellent choice for complex molecules as it proceeds under neutral, mild conditions[11]. It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then reacted with an alcohol in the presence of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine)[11].

Oxidation of the Hydroxyl Group

Oxidation of the secondary alcohol at the C5 position to a ketone provides a new electrophilic center, opening up a different set of synthetic possibilities, such as reductive amination to introduce new substituents. Common methods include Swern oxidation or using reagents like pyridinium chlorochromate (PCC).

Deprotection of the Amine

The removal of the Cbz group is a critical step to liberate the piperidine nitrogen, which can then act as a nucleophile. This is most cleanly and efficiently achieved by catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst). This method is highly effective and typically results in high yields with minimal purification.

Applications in Medicinal Chemistry

The structural features of **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid** make it a valuable building block for drug discovery programs[12][13]. Its primary application is as a key intermediate in the synthesis of more complex molecules, particularly enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of piperidine-based scaffolds is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that deactivates incretin hormones, which are crucial for regulating blood glucose levels[14][15]. Inhibiting DPP-4 prolongs the action of these hormones, making it an effective therapeutic strategy for type 2 diabetes[14][16].

Marketed DPP-4 inhibitors, known as "gliptins," often feature nitrogen-containing heterocyclic rings like piperazine or piperidine[17]. **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid**

provides a ready-made, stereochemically-defined scaffold that can be elaborated into potent and selective DPP-4 inhibitors. The carboxylic acid can be converted to an amide to mimic a peptide bond, while the hydroxyl group can be used to form key hydrogen-bonding interactions within the enzyme's active site or be functionalized further to optimize binding affinity and pharmacokinetic properties[14][18].

Experimental Protocols

The following protocols are representative methodologies for key transformations. Note: These are generalized procedures and should be adapted and optimized for specific substrates and scales. All work should be conducted by trained personnel in a suitable laboratory setting.

Protocol 1: Yamaguchi Esterification of the Carboxylic Acid

This protocol describes the formation of a methyl ester, a common derivative.

- Anhydride Formation:
 - Dissolve **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid** (1.0 eq) in anhydrous tetrahydrofuran (THF).
 - Add triethylamine (1.1 eq) and stir the solution at room temperature for 30 minutes.
 - Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise and stir the reaction mixture for 2-4 hours.
- Ester Formation:
 - In a separate flask, prepare a solution of anhydrous methanol (5.0 eq) and 4-dimethylaminopyridine (DMAP) (1.5 eq) in anhydrous THF.
 - Filter the mixed anhydride solution from step 1 to remove triethylamine hydrochloride precipitate.
 - Add the filtered anhydride solution to the methanol/DMAP solution and stir at room temperature overnight.

- Work-up and Purification:
 - Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the desired methyl ester[1].

Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the Cbz protecting group.

- Reaction Setup:
 - Dissolve **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid** (1.0 eq) in a suitable solvent such as methanol or ethanol.
 - Carefully add Palladium on carbon (10% w/w, ~0.05 eq) to the solution.
- Hydrogenation:
 - Place the reaction vessel on a hydrogenation apparatus (e.g., Parr shaker) or use a hydrogen-filled balloon.
 - Purge the vessel with hydrogen gas to replace the air.
 - Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up and Isolation:

- Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry completely in the air.
- Wash the Celite pad with additional solvent.
- Concentrate the filtrate under reduced pressure to yield the deprotected product, 5-Hydroxypiperidine-3-carboxylic Acid.

Conclusion

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid stands out as a high-value chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, orthogonal functional groups, and stereochemical complexity provide a rich platform for the design and synthesis of novel therapeutics. The ability to selectively manipulate the carboxylic acid, hydroxyl group, and protected amine allows chemists to precisely control the construction of complex target molecules. Its role as an intermediate in the synthesis of DPP-4 inhibitors highlights its relevance in addressing significant health challenges like type 2 diabetes. As the demand for structurally diverse and stereochemically pure compounds continues to grow, the importance of versatile scaffolds such as this will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid - CAS:1095010-46-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. bocsci.com [bocsci.com]
- 5. 1095010-46-0|1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid|BLD Pharm [bldpharm.com]

- 6. 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid,(CAS# 681482-19-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. prepchem.com [prepchem.com]
- 8. US20160251311A1 - Process for the preparation of enantiomerically enriched 3- aminopiperidine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Yamaguchi Esterification [organic-chemistry.org]
- 12. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. oatext.com [oatext.com]
- 15. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [literature review of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1421494#literature-review-of-1-cbz-5-hydroxypiperidine-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com